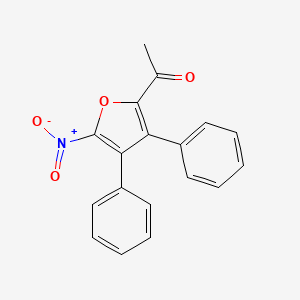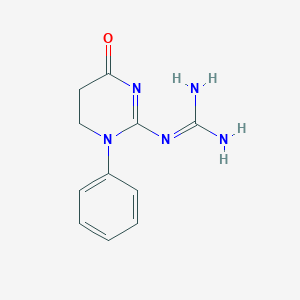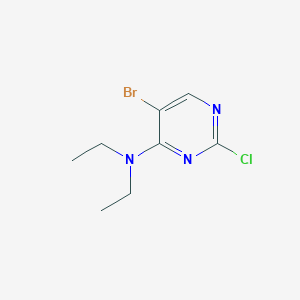
5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine is an organic compound with the molecular formula C10H14BrClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidine, followed by the introduction of the diethylamine group. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyrimidine: A simpler derivative with similar halogenation but without the diethylamine group.
5-Bromo-2,4-dichloropyrimidine: Contains an additional chlorine atom, making it more reactive in substitution reactions.
5-Bromo-2-chloro-N,N-dimethylbenzamide: A structurally related compound with different functional groups.
Uniqueness
5-Bromo-2-chloro-N,N-diethylpyrimidin-4-amine is unique due to the presence of both bromine and chlorine atoms, as well as the diethylamine group. This combination of functional groups provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
57054-88-3 |
|---|---|
Molecular Formula |
C8H11BrClN3 |
Molecular Weight |
264.55 g/mol |
IUPAC Name |
5-bromo-2-chloro-N,N-diethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H11BrClN3/c1-3-13(4-2)7-6(9)5-11-8(10)12-7/h5H,3-4H2,1-2H3 |
InChI Key |
HLTVDIWJSHPQLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


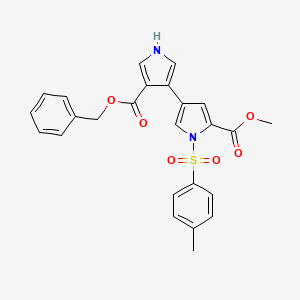
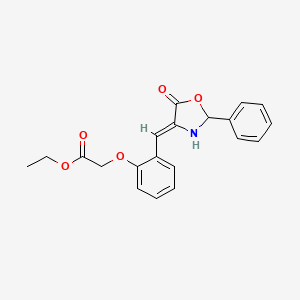
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)

![5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine](/img/structure/B15214652.png)

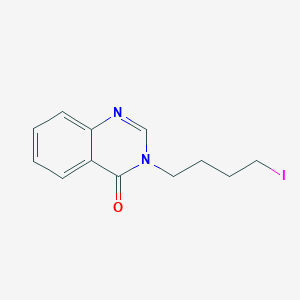
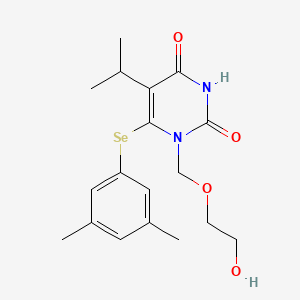
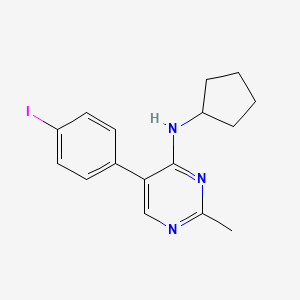
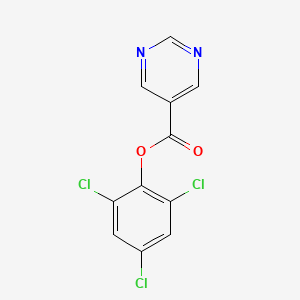
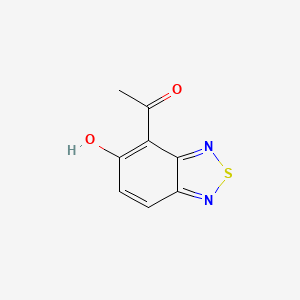
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
